2,3-bis(1H-indol-3-yl)quinoxaline;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-bis(1H-indol-3-yl)quinoxaline;sulfuric acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(1H-indol-3-yl)quinoxaline typically involves the condensation of isatin with o-phenylenediamine. This reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, copper-doped CdS nanoparticles or cerium (IV) oxide nanoparticles can be used as catalysts under microwave irradiation to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the use of microwave irradiation and nanoparticle catalysts suggests that scalable methods could be developed
Chemical Reactions Analysis
Types of Reactions
2,3-bis(1H-indol-3-yl)quinoxaline undergoes various types of chemical reactions, including:
Oxidation: Electrochemical oxidation of indoles is a common reaction for this compound.
Substitution: The compound can participate in substitution reactions, particularly at the indole moieties.
Common Reagents and Conditions
Oxidation: Electrochemical conditions without the use of chemical oxidants.
Substitution: Various electrophiles can be used for substitution reactions at the indole groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield quinoxaline derivatives with modified indole groups .
Scientific Research Applications
2,3-bis(1H-indol-3-yl)quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action for 2,3-bis(1H-indol-3-yl)quinoxaline involves its interaction with various molecular targets and pathways. The compound’s indole groups can intercalate with DNA, leading to potential antiviral and antitumor effects . Additionally, its quinoxaline core may interact with specific enzymes or receptors, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxaline: Shares a similar quinoxaline core but differs in the substitution pattern.
6H-Indolo[2,3-b]quinoxaline: Another indole-quinoxaline derivative with different biological activities.
Uniqueness
2,3-bis(1H-indol-3-yl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
923298-02-6 |
---|---|
Molecular Formula |
C24H18N4O4S |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2,3-bis(1H-indol-3-yl)quinoxaline;sulfuric acid |
InChI |
InChI=1S/C24H16N4.H2O4S/c1-3-9-19-15(7-1)17(13-25-19)23-24(28-22-12-6-5-11-21(22)27-23)18-14-26-20-10-4-2-8-16(18)20;1-5(2,3)4/h1-14,25-26H;(H2,1,2,3,4) |
InChI Key |
YVDMNXWVNIAEOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4N=C3C5=CNC6=CC=CC=C65.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.